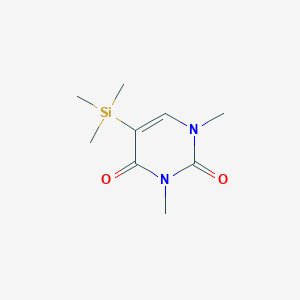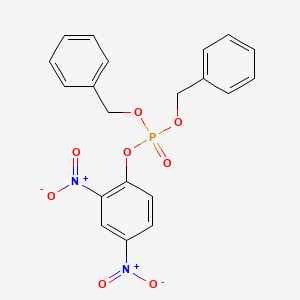![molecular formula C15H12ClNO B14526059 (2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one CAS No. 62558-64-9](/img/structure/B14526059.png)
(2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one is an organic compound that features a chlorophenyl group and a methylphenyl imino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one typically involves the condensation of 4-chlorobenzaldehyde with 4-methylaniline under acidic or basic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually refluxed for several hours to ensure complete condensation.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction of the imino group can lead to the formation of secondary amines.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activities, such as antimicrobial or anticancer properties.
Medicine
The compound or its derivatives could be explored for pharmaceutical applications, including the development of new drugs.
Industry
In the industrial sector, the compound might be used in the production of dyes, pigments, or other materials.
Mechanism of Action
The mechanism by which (2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one exerts its effects would depend on its specific application. For instance, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- (2E)-1-(4-Chlorophenyl)-2-[(4-methylphenyl)imino]ethan-1-one can be compared to other imino compounds with similar structures.
- Compounds like this compound might have different substituents on the aromatic rings, leading to variations in their chemical and biological properties.
Properties
CAS No. |
62558-64-9 |
|---|---|
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
1-(4-chlorophenyl)-2-(4-methylphenyl)iminoethanone |
InChI |
InChI=1S/C15H12ClNO/c1-11-2-8-14(9-3-11)17-10-15(18)12-4-6-13(16)7-5-12/h2-10H,1H3 |
InChI Key |
QAOSPIKUUOTMAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(3-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one](/img/structure/B14525985.png)
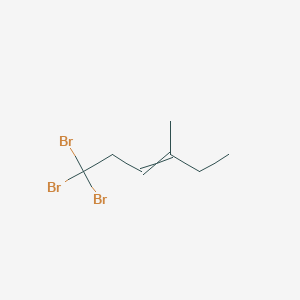
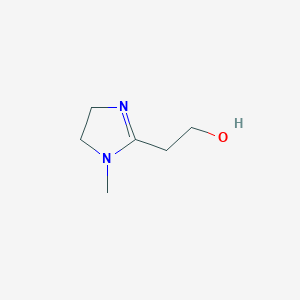
![Oxirane, [[2-(1-propoxyethoxy)ethoxy]methyl]-](/img/structure/B14525992.png)
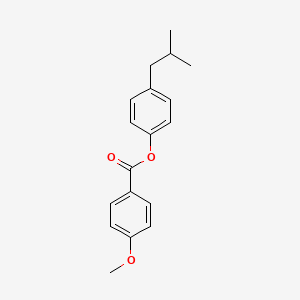
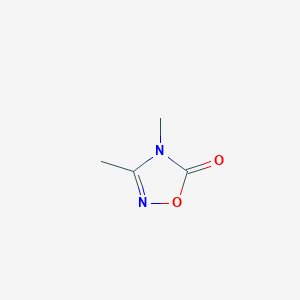
![1-Ethyl-2-[2-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]quinolin-1-ium diiodide](/img/structure/B14525997.png)
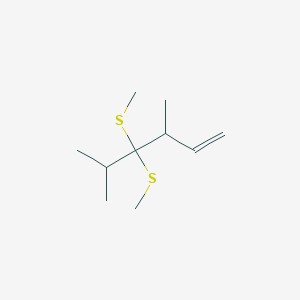
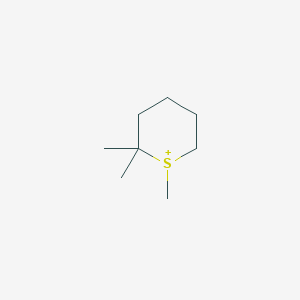
![N~1~-Benzyl-N~2~-[(4-chlorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14526017.png)
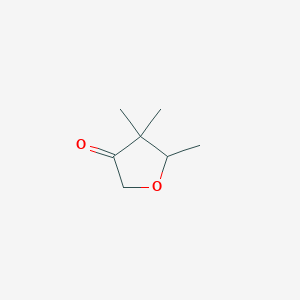
![2-Anilino-5-[phenyl(phenylsulfanyl)methyl]-1,3-thiazol-4(5H)-one](/img/structure/B14526021.png)
